1-Thiacycloundeca-3,9-diyne
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Overview
Description
1-Thiacycloundeca-3,9-diyne is an organic compound characterized by the presence of a sulfur atom within an eleven-membered ring that also contains two triple bonds. This compound is part of the larger family of diynes, which are known for their unique chemical properties and reactivity due to the presence of two carbon-carbon triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiacycloundeca-3,9-diyne can be synthesized through various methods. One common approach involves the Glaser coupling reaction, which is an oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts and an oxidant such as tribromoisocyanuric acid . The reaction is carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Thiacycloundeca-3,9-diyne undergoes various chemical reactions, including:
Hydroelementation: Addition of elements like hydrogen, boron, or silicon across the triple bonds.
Oxidation: Conversion of the triple bonds to other functional groups using oxidizing agents.
Substitution: Replacement of hydrogen atoms with other substituents under specific conditions.
Common Reagents and Conditions:
Hydroelementation: Catalysts such as palladium or platinum are often used, along with reagents like hydrogen gas or organoboranes.
Oxidation: Reagents like tribromoisocyanuric acid or other halogenating agents are employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Enynes and Dienes: Products of hydroelementation reactions.
Oxidized Derivatives: Products of oxidation reactions, which may include ketones or aldehydes.
Substituted Diynes: Products of substitution reactions.
Scientific Research Applications
1-Thiacycloundeca-3,9-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Thiacycloundeca-3,9-diyne involves its interaction with molecular targets through its reactive triple bonds. These interactions can lead to the formation of covalent bonds with biological molecules, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
1,3-Diynes: Compounds with two triple bonds separated by a single carbon atom.
Thiacycloundecynes: Compounds with a sulfur atom in an eleven-membered ring but with different positions of triple bonds.
Uniqueness: 1-Thiacycloundeca-3,9-diyne is unique due to its specific ring structure and the positioning of the triple bonds. This configuration imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
115227-75-3 |
---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-thiacycloundeca-3,9-diyne |
InChI |
InChI=1S/C10H12S/c1-2-4-6-8-10-11-9-7-5-3-1/h1-4,9-10H2 |
InChI Key |
NLZCDNIYWVWIBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CCSCC#CC1 |
Origin of Product |
United States |
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